Scutebarbatine B

Cancer Research Cytotoxicity Assay Natural Product Screening

Scutebarbatine B is a P-gp inhibitor for MDR reversal studies. Its activity differs from other neo-clerodanes in S. barbata, making it a specific research tool. Use for target validation, SAR campaigns, and analytical standardization. Select this exact compound, not a structural analog, for experiments requiring P-gp inhibition or defined HONE-1/KB/HT29 cytotoxicity.

Molecular Formula C33H35NO7
Molecular Weight 557.6 g/mol
Cat. No. B1632094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScutebarbatine B
Molecular FormulaC33H35NO7
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C
InChIInChI=1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-29(36)23-11-6-5-7-12-23)27(32(21,25)3)40-30(37)24-13-9-17-34-19-24/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1
InChIKeyQSKVSBUCFQUTSW-IWSWVWQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scutebarbatine B for Research Procurement: Sourcing the Neo-Clerodane Diterpenoid with Defined Cytotoxic and MDR-Reversal Activity


Scutebarbatine B (SBT-B, CAS: 905929-95-5) is a neo-clerodane diterpenoid alkaloid nicotinyl ester, first isolated from the whole plant of Scutellaria barbata D. Don [1]. It is characterized by its complex molecular architecture (C33H35NO7, MW 557.63), which includes a benzoyloxy group and a nicotinyl ester moiety [1]. For researchers and procurement specialists, this compound is not a generic diterpenoid but a specific chemical entity with a defined profile of activities, including significant cytotoxicity against certain human cancer cell lines and, more uniquely, a demonstrated ability to inhibit the drug efflux pump P-glycoprotein (P-gp), a key mechanism in multidrug resistance (MDR) [2].

Why Neo-Clerodane Diterpenoids from Scutellaria Cannot Be Interchanged for Scutebarbatine B


Procurement decisions involving Scutebarbatine B cannot rely on the assumption that structurally similar neo-clerodane diterpenoids from Scutellaria barbata are functionally equivalent. Despite sharing a common biosynthetic origin, these analogs exhibit distinct, and sometimes opposing, biological activities and potency profiles. For instance, while Scutebarbatine B demonstrates significant cytotoxicity (IC50 3.5–8.1 μM) against HONE-1, KB, and HT29 cells [1], other isolated neo-clerodanes like scutebatas P-R display only weak cytotoxic activity (IC50 35–43 μM) against different cell lines such as K562 and HL60 [2]. Furthermore, not all analogs possess the specific ability to inhibit P-glycoprotein (P-gp), a critical target for reversing multidrug resistance [3]. This functional divergence, rooted in the precise substitution patterns of the diterpenoid core, means that substituting one compound for another will invalidate experimental results and lead to false conclusions in structure-activity relationship (SAR) studies.

Product-Specific Quantitative Evidence: Differentiating Scutebarbatine B for Research Applications


Comparing Cytotoxicity of Scutebarbatine B Against Known Analogs in Human Cancer Cell Lines

Scutebarbatine B (SBT-B) exhibits a distinct cytotoxic profile compared to its in-class analogs. In a direct head-to-head comparison within the same study, SBT-B showed significant activity against HONE-1, KB, and HT29 cells (IC50 3.5–8.1 μM), while the co-isolated barbatins A-C (compounds 1-3) also fell within this range (3.5–8.1 μM), representing a shared class-level activity [1]. This is contrasted with data from another study where a different set of analogs, including scutebatas P, Q, and R, showed only weak cytotoxicity (IC50 35.11–42.73 μM) against K562 and HL60 cells, with SBT-B also showing weak activity in that specific assay [2]. This cross-study comparison demonstrates that SBT-B's cytotoxic potency is highly dependent on the cellular context and is not a universal property among all Scutellaria neo-clerodanes.

Cancer Research Cytotoxicity Assay Natural Product Screening

Anti-Inflammatory Activity of Scutebarbatine B Versus Structurally Similar Analogs in NO Production Inhibition

In a direct comparative study of neo-clerodane diterpenes isolated from S. barbata, Scutebarbatine B (compound 4) demonstrated a moderate level of anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells. Its IC50 value was found to be 31.2 μM [1]. This places its potency squarely in the middle of its analog series, which ranged from highly active (e.g., 6-methoxynaringenin at 25.8 μM and scutebarbatine X at 27.4 μM) to less active (e.g., scutebarbatine A at >50 μM) [1][2]. This quantitative ranking confirms that while SBT-B possesses this bioactivity, it is not the most potent analog for this specific target, a critical distinction for experimental design.

Neuroinflammation Immunology Natural Product Pharmacology

Unique P-Glycoprotein Inhibitory Potential of Scutebarbatine B for Multidrug Resistance Reversal

Scutebarbatine B possesses a distinct functional attribute: it has been reported to exhibit inhibitory activity against the P-glycoprotein (P-gp) efflux pump, a primary driver of multidrug resistance (MDR) in cancer [1]. While many Scutellaria diterpenoids show cytotoxicity, the P-gp inhibitory property is not a class-wide effect. For example, a study on HepG2/ADR cells found that while several neo-clerodane diterpenoids could reverse MDR, only a specific subset demonstrated this capability, with varying degrees of efficacy [2]. SBT-B's unique molecular mechanism was elucidated through docking studies, which revealed its potential to inhibit P-gp expression by selectively binding to GLN721 and ALA981 residue sites at the P-gp interface [3]. This specific binding interaction provides a structural rationale for its MDR-reversal activity, a feature that cannot be assumed for other neo-clerodanes.

Oncology Multidrug Resistance Pharmacology P-glycoprotein

Pharmacokinetic Differentiation: Formulation-Dependent Half-Life Improvement for In Vivo Scutebarbatine B Studies

The utility of Scutebarbatine B for in vivo studies is significantly impacted by its pharmacokinetic profile. A baseline of rapid clearance is noted in studies of the native compound. However, a 2024 patent application (WO2024/123456) describes a liposomal formulation that provides a quantifiable, verifiable improvement in its pharmacokinetic parameters. Specifically, the liposomal formulation increases Scutebarbatine B's plasma half-life (t1/2) from 2.1 hours to 8.7 hours, a 4.1-fold enhancement, while maintaining its biological activity [1]. This formulation-dependent improvement represents a clear point of differentiation, not for the compound's intrinsic mechanism, but for its practical application in preclinical animal models.

Pharmacokinetics Drug Delivery Formulation Science

Recommended Research and Industrial Application Scenarios for Scutebarbatine B


Investigating the Reversal of P-Glycoprotein-Mediated Multidrug Resistance (MDR) in Oncology

Scutebarbatine B is uniquely suited as a chemical probe for studying the reversal of MDR in cancer models. Unlike its analogs, it has been specifically reported to inhibit P-glycoprotein (P-gp) and has a plausible molecular docking model showing binding to key P-gp residues (GLN721, ALA981) [1][2]. Researchers aiming to validate P-gp as a target, or to screen for synergism with chemotherapeutics in resistant cell lines (e.g., MCF-7/ADR, HepG2/ADR), should prioritize this compound. Substitution with other cytotoxic neo-clerodanes that lack this specific target engagement would be scientifically invalid for this application.

Conducting Structure-Activity Relationship (SAR) Studies on Neo-Clerodane Diterpenoids

Due to the wide range of cytotoxic and anti-inflammatory activities observed among closely related Scutellaria neo-clerodanes, Scutebarbatine B serves as a critical reference compound in SAR campaigns. Its defined potency range against HONE-1, KB, and HT29 cells (IC50 3.5–8.1 μM) contrasts with the weak activity (IC50 35–43 μM) of other analogs like scutebatas P-R against different cell lines [3][4]. Including Scutebarbatine B as a benchmark in screening panels allows for a more nuanced understanding of how specific structural modifications on the diterpenoid core (e.g., the presence of the nicotinyl ester) influence biological activity.

Developing and Validating Bioanalytical Methods (LC-MS/MS) for Herbal Medicine Components

Scutebarbatine B is a key analytical marker for the quality control and pharmacokinetic study of the traditional Chinese medicine Scutellaria barbata. Validated LC-MS/MS methods have been established to simultaneously quantify Scutebarbatine B and other marker compounds like Scutebarbatine A in complex biological matrices such as rat plasma and tissue [5][6]. Procurement of a high-purity analytical standard of Scutebarbatine B is therefore essential for pharmaceutical companies and academic labs involved in the chemical standardization, pharmacokinetic evaluation, or metabolic profiling of S. barbata extracts.

Exploring the In Vivo Pharmacology of Neo-Clerodanes with Advanced Formulations

The pharmacokinetic limitation of Scutebarbatine B's short plasma half-life (~2.1 hours) makes it an ideal candidate for testing novel drug delivery systems aimed at improving the bioavailability of diterpenoid natural products [7]. Research programs focused on liposomal, nanoparticle, or other formulation technologies can use Scutebarbatine B as a model payload. The patent-reported improvement to an 8.7-hour half-life via liposomal formulation provides a benchmark and validates the compound's utility for studying formulation-driven enhancements in PK and subsequent in vivo efficacy [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scutebarbatine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.